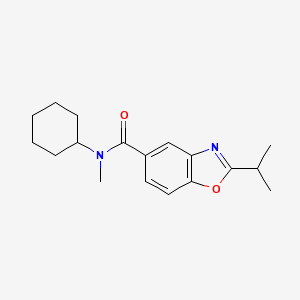![molecular formula C16H19NO2S2 B5055741 N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5055741.png)
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide, also known as Furfurylthiothepin, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioamide derivatives and has been shown to possess a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are potent mediators of inflammation.
Biochemical and physiological effects:
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. In addition, N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and inflammation.
实验室实验的优点和局限性
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. One limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that the mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin. One direction is to further investigate the mechanism of action of the compound. This could involve studying the interactions of the compound with various enzymes and proteins, as well as investigating its effects on various signaling pathways. Another direction is to investigate the potential use of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin in combination with other drugs or therapies. This could involve studying the synergistic effects of the compound with other anti-inflammatory or anti-tumor agents. Finally, future research could focus on developing new derivatives of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin that have improved solubility and bioavailability.
合成方法
The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin is a multi-step process that involves the reaction of furfuryl chloride with thiourea to form 2-(furfurylsulfanyl) ethyl isothiocyanate. This intermediate is then reacted with 3-phenylthio propionic acid in the presence of a base to form the final product, N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and inflammation.
属性
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-16(8-11-21-15-6-2-1-3-7-15)17-9-12-20-13-14-5-4-10-19-14/h1-7,10H,8-9,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUCIDXEJDOAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5055666.png)
![N-{5-[(butylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5055667.png)
![1-[4-(4-bromophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B5055674.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide](/img/structure/B5055683.png)
![ethyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5055690.png)
![N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5055695.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5055704.png)
![4-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5055709.png)
![ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate](/img/structure/B5055735.png)
![ethyl 1-(2-hydroxyethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5055738.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-nitrophenoxy)-2-propanol](/img/structure/B5055747.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5055760.png)

